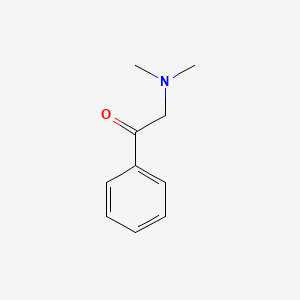

Ethanone, 2-(dimethylamino)-1-phenyl-

Description

Significance of Alpha-Amino Ketones in Organic Synthesis

Alpha-amino ketones are recognized as crucial building blocks in the synthesis of a wide array of organic molecules, including natural products and pharmacologically active compounds. Their value stems from the presence of two reactive functional groups—a ketone and an amine—which can participate in a variety of chemical reactions. This dual functionality allows for the construction of complex molecular architectures and the introduction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

The acetophenone (B1666503) framework, a simple aromatic ketone, serves as a foundational structure for many of these valuable compounds. The incorporation of an amino group at the alpha position of acetophenone derivatives creates versatile synthons for multicomponent reactions, facilitating the efficient assembly of diverse molecular libraries. These libraries are instrumental in drug discovery processes for identifying lead compounds with potential therapeutic applications. For instance, amino acetophenones are utilized in the diversity-oriented synthesis of natural product analogs such as flavones, coumarins, and chalcones, which are known for their broad spectrum of biological activities. mdpi.com

Overview of Ethanone (B97240), 2-(dimethylamino)-1-phenyl- in Contemporary Chemical Research

Ethanone, 2-(dimethylamino)-1-phenyl-, also known by synonyms such as 2-(Dimethylamino)acetophenone and α-(Dimethylamino)acetophenone, is a specific alpha-amino ketone that has found its niche in modern chemical research. While not as extensively studied as some other members of its class, it serves as a valuable reagent and intermediate in several synthetic pathways.

One notable application of Ethanone, 2-(dimethylamino)-1-phenyl- is in the synthesis of degradation products and impurities of pharmaceutical compounds. This is crucial for the development and quality control of drugs, as it allows for the identification and characterization of potential degradants that may form during storage or metabolism.

The broader class of amino acetophenones, to which Ethanone, 2-(dimethylamino)-1-phenyl- belongs, is also being explored in materials science. For example, related acetophenone derivatives are investigated as photoinitiators in polymerization processes, where they can absorb UV light to initiate the formation of polymers. cymitquimica.com This highlights the potential for functionalized ethanones to contribute to the development of new materials with tailored properties.

Furthermore, the structural motif of 1-phenyl-2-(phenylamino) ethanone derivatives has been identified as a promising scaffold for the development of novel inhibitors for clinically relevant enzymes. For instance, derivatives of this structure have been synthesized and evaluated as inhibitors of MCR-1, a protein that confers resistance to the last-resort antibiotic colistin. mdpi.comnih.gov This line of research underscores the importance of alpha-amino ketones as starting materials for the discovery of new therapeutic agents to combat antibiotic resistance.

Properties of Ethanone, 2-(dimethylamino)-1-phenyl-

| Property | Value |

|---|---|

| CAS Number | 3319-03-7 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Synonyms | 2-(Dimethylamino)acetophenone, α-(Dimethylamino)acetophenone, [(Dimethylamino)acetyl]benzene |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLWXYJZDNNBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186840 | |

| Record name | Ethanone, 2-(dimethylamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-03-7 | |

| Record name | Ethanone, 2-(dimethylamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(dimethylamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethanone, 2 Dimethylamino 1 Phenyl

Fundamental Reactivity Profiles

The unique structural arrangement of Ethanone (B97240), 2-(dimethylamino)-1-phenyl- gives rise to distinct reactive centers, each with characteristic properties that govern its behavior in chemical reactions.

Nucleophilic Character of the Dimethylamino Moiety

The presence of a lone pair of electrons on the nitrogen atom of the dimethylamino group confers significant nucleophilic and basic properties to the molecule. cymitquimica.com This tertiary amine can readily donate its electron pair to electrophilic centers. The nucleophilicity of amines generally increases with basicity; however, it is also sensitive to steric effects. masterorganicchemistry.comreddit.com In the case of Ethanone, 2-(dimethylamino)-1-phenyl-, the two methyl groups attached to the nitrogen create a more sterically hindered environment compared to primary or secondary amines, which can temper its reactivity towards bulky electrophiles. masterorganicchemistry.comrazi.ac.irnih.govyoutube.com

The reactivity of the dimethylamino group is influenced by several factors, as detailed in the table below.

| Factor | Influence on Nucleophilicity | Rationale |

| Electron Donation | Increases | The nitrogen lone pair is available for donation, initiating nucleophilic attack. |

| Steric Hindrance | Decreases | The two methyl groups can physically block the nitrogen's approach to an electrophilic center, slowing the reaction rate compared to less substituted amines. masterorganicchemistry.comreddit.com |

| Inductive Effect | Increases | The methyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its nucleophilicity. nih.gov |

Electrophilic Properties of the Carbonyl Group

The carbonyl group (C=O) is a dominant feature of the molecule's reactivity. Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is highly polarized, with the oxygen atom bearing a partial negative charge (δ-) and the carbonyl carbon a significant partial positive charge (δ+). libretexts.org This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.orgnih.gov

This inherent electrophilicity is a cornerstone of carbonyl chemistry and is central to many reactions involving α-amino ketones. nih.gov The reactivity can be further enhanced by the presence of Lewis acids or Brønsted acids, which coordinate to the carbonyl oxygen, increasing the positive charge on the carbon and making it a stronger electrophile. nih.gov

Reactivity of the Alpha-Methylene Protons

The protons on the methylene (B1212753) group adjacent to the carbonyl group (the α-protons) exhibit notable acidity. This is because the removal of an α-proton by a base results in the formation of a resonance-stabilized enolate anion. masterorganicchemistry.comlibretexts.org In this enolate, the negative charge is delocalized between the α-carbon and the carbonyl oxygen atom, which significantly stabilizes the conjugate base and thus increases the acidity of the α-protons compared to those of a simple alkane. masterorganicchemistry.com

The formation of the enol or enolate tautomer is a critical mechanistic step that allows the α-carbon to function as a nucleophile. byjus.com This process, known as enolization, can be catalyzed by either acid or base. libretexts.orgbyjus.comwikipedia.org

Mechanism of Enolization:

Base-Catalyzed: A base removes a proton from the α-carbon, directly forming the nucleophilic enolate anion. libretexts.org

Acid-Catalyzed: An acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base (like water) then removes an α-proton to form the neutral enol. pearson.comlibretexts.org

The formation of this enolate intermediate is key to understanding many transformation reactions, as it provides a pathway for the α-carbon to attack various electrophiles. rsc.org

Transformation Reactions

The fundamental reactivity profiles of Ethanone, 2-(dimethylamino)-1-phenyl- give rise to a variety of transformation reactions, including nucleophilic substitutions and acylations, which are foundational in organic synthesis.

Nucleophilic Substitution Reactions (General Principles)

Nucleophilic substitution reactions are a common transformation for α-amino ketones and their derivatives. organic-chemistry.org These reactions involve an incoming nucleophile replacing a leaving group on the molecule. Depending on the specific substrate and conditions, the reaction can proceed through different mechanisms, primarily SN1 (unimolecular) or SN2 (bimolecular). libretexts.orgucl.ac.uk

The Amino Group as a Nucleophile: The dimethylamino group of Ethanone, 2-(dimethylamino)-1-phenyl- can act as a nucleophile, attacking an electrophilic carbon and displacing a leaving group.

Substitution at the α-Carbon: A common strategy in the synthesis of α-amino ketones involves the nucleophilic substitution of an α-halo ketone. rsc.orgresearchgate.net In this scenario, a compound like 2-bromo-1-phenylethanone would react with dimethylamine (B145610), where the amine acts as the nucleophile, displacing the bromide ion to form the target molecule.

The table below summarizes key aspects of SN1 and SN2 reactions relevant to this class of compounds.

| Mechanism | Substrate Preference | Nucleophile | Stereochemistry | Key Intermediate |

| SN1 | Tertiary > Secondary | Weak nucleophiles favored | Racemization | Carbocation |

| SN2 | Methyl > Primary > Secondary | Strong nucleophiles favored | Inversion of configuration | Pentacoordinate transition state |

Acylation Processes

Acylation is the process of introducing an acyl group (R-C=O) into a compound. For Ethanone, 2-(dimethylamino)-1-phenyl-, acylation can occur at different sites, primarily the nitrogen of the amino group or the α-carbon via the enolate intermediate. thieme-connect.comucalgary.ca

N-Acylation: The nucleophilic dimethylamino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. thieme-connect.comnih.gov This reaction typically proceeds under neutral or basic conditions to form an N-acyl α-amino ketone. For instance, reacting the hydrochloride salt of an α-amino ketone with an anhydride in the presence of dimethylformamide (DMF) can yield the N-acylated product. thieme-connect.com

O-Acylation and C-Acylation: In the presence of a base, the compound can form an enolate. This enolate is an ambident nucleophile, meaning it can react at two different sites: the oxygen or the α-carbon.

O-Acylation: Reaction at the oxygen atom yields an enol ester. This pathway is generally favored by "hard" electrophiles and certain reaction conditions like the use of specific acylating agents and solvents. nih.gov

C-Acylation: Reaction at the α-carbon leads to the formation of a β-dicarbonyl compound. This is a crucial carbon-carbon bond-forming reaction. nih.gov The regioselectivity between O- and C-acylation is influenced by factors such as the counter-ion, solvent, and the nature of the acylating agent. nih.gov

The Friedel-Crafts acylation is a related, powerful method for synthesizing aryl ketones, where an acylium ion acts as the electrophile attacking an aromatic ring. mdpi.comacs.orgsigmaaldrich.commdpi.com

Reduction of the Carbonyl Functionality (e.g., to Alpha-Amino Alcohols)

The reduction of the carbonyl group in α-amino ketones, such as Ethanone, 2-(dimethylamino)-1-phenyl-, to form α-amino alcohols is a synthetically important transformation. This conversion can be achieved through various methods, most notably using hydride reducing agents like sodium borohydride or through catalytic hydrogenation.

The reduction of ketones to secondary alcohols is a well-established reaction in organic chemistry. For instance, the reduction of acetophenone (B1666503), a structural analog of the target molecule lacking the dimethylamino group, to 1-phenylethanol is a common laboratory procedure. This transformation can be accomplished with high selectivity and yield using reagents such as sodium borohydride in an appropriate solvent like methanol or ethanol. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.

In the context of Ethanone, 2-(dimethylamino)-1-phenyl-, the presence of the α-amino group can influence the reactivity of the carbonyl group. However, the fundamental principle of hydride reduction remains the same. The reaction of Ethanone, 2-(dimethylamino)-1-phenyl- with sodium borohydride is expected to yield 2-(dimethylamino)-1-phenylethanol.

Table 1: Reduction of Ketones to Alcohols

| Ketone | Reducing Agent | Product | Reference |

| Acetophenone | Sodium Borohydride | 1-Phenylethanol | researchgate.net |

| Acetophenone | Catalytic Hydrogenation (Ni@C catalyst) | 1-Phenylethanol | rsc.org |

| Benzophenone | Sodium Borohydride | Diphenylmethanol | rsc.org |

Catalytic hydrogenation is another effective method for the reduction of ketones. For example, acetophenone can be hydrogenated to 1-phenylethanol with high conversion and selectivity using a nickel-graphene catalyst under mild industrial conditions rsc.org. This method offers an alternative to hydride-based reductions and can be advantageous in terms of cost and environmental impact. The enantioselective hydrogenation of acetophenone is also a significant area of research, aiming to produce specific stereoisomers of the resulting alcohol rsc.org. While specific studies on the catalytic hydrogenation of Ethanone, 2-(dimethylamino)-1-phenyl- are not widely documented, the principles established with analogous ketones are directly applicable.

Mechanistic Insights from Related Systems

Electrophilic Behavior of Alpha-Halo Ketone Analogs

α-Halo ketones are a class of compounds characterized by the presence of a halogen atom at the carbon adjacent to a carbonyl group. These molecules exhibit significant electrophilic character at two key positions: the carbonyl carbon and the α-carbon bearing the halogen. The electron-withdrawing nature of both the carbonyl group and the halogen atom enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack nih.govnih.gov.

The synthesis of α-halo ketones is typically achieved through the reaction of an enolizable ketone with an electrophilic halogen source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often under acidic conditions nih.govfiveable.meyoutube.commasterorganicchemistry.com. The reaction proceeds through an enol intermediate, which is the nucleophilic species that attacks the electrophilic halogen fiveable.meyoutube.commasterorganicchemistry.com. The acid catalyst facilitates the formation of the enol tautomer fiveable.memasterorganicchemistry.com.

The reactivity of α-halo ketones is a consequence of the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the positive charge on the α-carbon nih.gov. This makes the α-carbon a prime target for nucleophiles. The reactivity of the halogen follows the general trend for leaving groups, with iodides being more reactive than bromides, which are in turn more reactive than chlorides in nucleophilic substitution reactions.

Table 2: Electrophilic Sites in α-Halo Ketones

| Position | Description | Reason for Electrophilicity |

| Carbonyl Carbon | The carbon atom of the C=O group. | The high electronegativity of the oxygen atom polarizes the double bond, making the carbon atom electron-deficient. |

| α-Carbon | The carbon atom adjacent to the carbonyl group and bonded to the halogen. | The inductive electron-withdrawing effects of both the carbonyl group and the halogen atom create a significant partial positive charge. |

Nucleophilic Attack on Alpha-Halo Ketone Analogs by Various Nucleophiles (e.g., Amines, Thiols)

The enhanced electrophilicity of the α-carbon in α-halo ketones makes them excellent substrates for nucleophilic substitution reactions. A wide range of nucleophiles, including amines and thiols, readily react with α-halo ketones to displace the halide ion.

Reaction with Amines:

Amines, acting as nitrogen nucleophiles, attack the α-carbon of α-halo ketones, leading to the formation of α-amino ketones. This reaction is a common method for the synthesis of this important class of compounds. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the halide leaving group chemguide.co.ukyoutube.comlibretexts.orgstudymind.co.uk. The initial product is an ammonium salt, which is then deprotonated to yield the free α-amino ketone. However, the reaction can be complex, as the newly formed α-amino ketone can also act as a nucleophile, potentially leading to the formation of secondary and tertiary amine products if not controlled properly chemguide.co.ukyoutube.com.

Reaction with Thiols:

Thiols and their conjugate bases, thiolates, are excellent sulfur nucleophiles and react readily with α-halo ketones. The reaction typically involves the nucleophilic attack of the sulfur atom on the α-carbon, resulting in the displacement of the halide and the formation of an α-thio ketone. Thiols are known to be potent nucleophiles, and their reactions with α-halo ketones are generally efficient chemistrysteps.com. In some cases, particularly with α,β-unsaturated α-halo ketones, the initial attack may occur at the β-carbon in a conjugate addition, followed by an intramolecular displacement of the halide nih.gov. Thiols can also react with the carbonyl group of ketones to form thioacetals, but the reaction at the α-carbon of an α-halo ketone is often the dominant pathway due to the high electrophilicity of this position chemistrysteps.com.

Table 3: Reactions of α-Halo Ketones with Nucleophiles

| Nucleophile | Product | Reaction Type |

| Amines (e.g., R-NH₂) | α-Amino Ketone | Nucleophilic Substitution (SN2) |

| Thiols (e.g., R-SH) | α-Thio Ketone | Nucleophilic Substitution (SN2) |

Spectroscopic Characterization and Structural Elucidation of Ethanone, 2 Dimethylamino 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of "Ethanone, 2-(dimethylamino)-1-phenyl-," distinct signals correspond to the different types of protons present in the molecule: methyl, methylene (B1212753), and aromatic protons. Protons in varying electronic environments will resonate at different frequencies, leading to a unique spectral fingerprint. libretexts.org

The protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore appear as a single sharp peak. The methylene protons, situated between the dimethylamino group and the carbonyl group, exhibit a characteristic chemical shift. The aromatic protons on the phenyl ring typically appear further downfield due to the deshielding effect of the aromatic ring current.

Table 1: ¹H NMR Chemical Shift Assignments

| Proton Type | Chemical Shift (δ, ppm) |

| Methyl Protons | Data not available in search results |

| Methylene Protons | Data not available in search results |

| Aromatic Protons | Data not available in search results |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Key signals in the spectrum of "Ethanone, 2-(dimethylamino)-1-phenyl-" correspond to the carbonyl carbon, methylene carbon, and methyl carbons, in addition to the aromatic carbons. libretexts.org

The carbonyl carbon is typically the most deshielded and appears at the lowest field (highest ppm value). libretexts.org The methylene and methyl carbons appear at higher fields, with their precise shifts influenced by the neighboring nitrogen and carbonyl groups. The aromatic carbons of the phenyl ring will show a set of signals in the characteristic aromatic region.

Table 2: ¹³C NMR Chemical Shift Assignments

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | Data not available in search results |

| Methylene Carbon | Data not available in search results |

| Methyl Carbons | Data not available in search results |

| Aromatic Carbons | Data not available in search results |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR spectra. harvard.edu COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons and the tracing of the spin systems within the molecule. researchgate.net For "Ethanone, 2-(dimethylamino)-1-phenyl-," a COSY experiment would show correlations between the methylene protons and any adjacent protons, helping to piece together the molecular fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. uhcl.edu

A prominent and diagnostic feature in the IR spectrum of "Ethanone, 2-(dimethylamino)-1-phenyl-" is the strong absorption band corresponding to the carbonyl (C=O) group's stretching vibration. For ketones, this absorption typically appears in the range of 1715 ± 7 cm⁻¹. msu.edu The presence of a strong band around 1677 cm⁻¹ is a clear indicator of the ketone functional group within the molecule. The exact position of this band can be influenced by conjugation with the adjacent phenyl ring.

The IR spectrum also provides information about the C-H bonds in the molecule. libretexts.org The stretching vibrations of C-H bonds in aromatic rings typically appear in the region of 3100-3000 cm⁻¹. libretexts.org In contrast, the stretching vibrations of C-H bonds in aliphatic (non-aromatic) parts of the molecule, such as the methyl and methylene groups, are found at slightly lower frequencies, generally in the range of 3000-2850 cm⁻¹. pressbooks.pub The presence of absorption bands in both of these regions confirms the existence of both aromatic and aliphatic C-H bonds in "Ethanone, 2-(dimethylamino)-1-phenyl-".

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of Ethanone (B97240), 2-(dimethylamino)-1-phenyl- reveals a distinct molecular ion peak and a characteristic fragmentation pattern that aids in its structural confirmation. The electron ionization (EI) mass spectrum shows the molecular ion ([M]⁺) peak, which corresponds to the compound's molecular weight.

The fragmentation of Ethanone, 2-(dimethylamino)-1-phenyl- is primarily dictated by the presence of the carbonyl group and the dimethylamino group. The most significant fragmentation pathways involve cleavage adjacent to these functional groups. A prominent fragmentation pathway is the α-cleavage at the carbonyl group, leading to the loss of a methyl group or the entire dimethylaminomethyl group.

Another characteristic fragmentation is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available for transfer. However, in the case of Ethanone, 2-(dimethylamino)-1-phenyl-, the primary fragmentations are typically α-cleavages. The fragmentation pattern is a key analytical feature for the identification and structural elucidation of this compound.

| Fragment Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Structure |

| [C₁₀H₁₃NO]⁺ | 163 | Moderate | Molecular Ion |

| [C₉H₁₀NO]⁺ | 148 | High | [M-CH₃]⁺ |

| [C₈H₈O]⁺ | 120 | Moderate | [M-N(CH₃)₂]⁺ |

| [C₆H₅CO]⁺ | 105 | High | Benzoyl cation |

| [C₅H₅]⁺ | 65 | Low | |

| [CH₂N(CH₃)₂]⁺ | 58 | Very High | Dimethylaminomethyl cation |

Electronic Absorption and Emission Spectroscopy of Related Chromophores

The phenyl ketone moiety typically exhibits two absorption bands in the ultraviolet region. The stronger band, occurring at shorter wavelengths, is attributed to a π → π* transition of the aromatic ring and the carbonyl group. A weaker band at longer wavelengths corresponds to the n → π* transition of the carbonyl group.

The presence of the dimethylamino group, a strong electron-donating group, on the α-carbon is expected to influence these transitions. This auxochromic group can cause a bathochromic (red) shift of the π → π* band and a hypsochromic (blue) shift of the n → π* band. The electronic interaction between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ketone can lead to intramolecular charge transfer (ICT) character in the excited state.

Regarding emission spectroscopy, many aromatic ketones are known to exhibit phosphorescence at low temperatures. However, the presence of the amino group can introduce alternative deactivation pathways, such as fluorescence, particularly if an ICT state is formed. The fluorescence properties would be highly sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state and leading to a red-shifted emission.

Advanced Structural Probes for Related Compounds

X-ray Crystallography

While the crystal structure of Ethanone, 2-(dimethylamino)-1-phenyl- is not publicly documented, analysis of closely related compounds provides a basis for understanding its potential solid-state conformation. For instance, the crystal structure of 2-bromo-1-phenylethanone, a related α-substituted acetophenone (B1666503), has been determined. In this structure, the molecule adopts a conformation where the carbonyl group and the phenyl ring are nearly coplanar, maximizing π-conjugation. The bond lengths and angles are within the expected ranges for such aromatic ketones. It is plausible that Ethanone, 2-(dimethylamino)-1-phenyl- would adopt a similar conformation, with the dimethylamino group oriented to minimize steric hindrance while allowing for potential intramolecular interactions.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-bromo-1-phenylethanone | Monoclinic | P2₁/c | 8.542 | 5.899 | 15.914 | 103.4 |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

The electrochemical behavior of Ethanone, 2-(dimethylamino)-1-phenyl- can be inferred from studies on related α-amino ketones and aromatic ketones. Cyclic voltammetry is a powerful technique to probe the redox properties of such molecules. The phenyl ketone moiety is electrochemically active and can be reduced at the cathode. The reduction process typically involves the transfer of one electron to form a radical anion, which may be followed by a second electron transfer at a more negative potential, especially in aprotic solvents.

The presence of the α-dimethylamino group can influence the reduction potential of the ketone. The electron-donating nature of the amino group may make the reduction of the carbonyl group slightly more difficult, shifting the reduction potential to more negative values compared to unsubstituted acetophenone. Furthermore, the nitrogen atom of the dimethylamino group could also be susceptible to oxidation at the anode, although this process usually occurs at higher positive potentials. The cyclic voltammogram of Ethanone, 2-(dimethylamino)-1-phenyl- would thus be expected to show a cathodic peak corresponding to the reduction of the ketone and potentially an anodic peak at higher potentials corresponding to the oxidation of the amino group. The exact potentials would be dependent on the solvent and electrolyte system used.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Properties

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its structure and electronic properties.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process identifies the most stable three-dimensional structure, known as the equilibrium geometry, by calculating forces on the atoms and iteratively adjusting their positions until those forces are minimized. Key parameters derived from geometry optimization include bond lengths, bond angles, and dihedral angles.

Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. By calculating the relative energies of these different conformers, researchers can identify the lowest-energy (most stable) conformation and understand the flexibility of the molecule. For a molecule like Ethanone (B97240), 2-(dimethylamino)-1-phenyl-, this analysis would typically involve studying the rotation around the C-C and C-N single bonds to determine the preferred orientation of the phenyl and dimethylamino groups.

No specific geometry optimization or conformational analysis data for Ethanone, 2-(dimethylamino)-1-phenyl- are available in the reviewed literature.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive. This analysis is valuable for predicting how a molecule will interact with other species.

No calculated HOMO-LUMO energy values or energy gap data for Ethanone, 2-(dimethylamino)-1-phenyl- have been reported in published computational studies.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). Green and yellow represent intermediate or neutral potential.

MEP maps are useful for predicting and understanding intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within a molecule.

Specific MEP maps for Ethanone, 2-(dimethylamino)-1-phenyl- are not available in the scientific literature.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of Lewis-like structures, including core orbitals, lone pairs, and bond orbitals.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, providing insight into the stability of the molecule and the nature of its chemical bonds.

No NBO analysis has been published for Ethanone, 2-(dimethylamino)-1-phenyl-.

In Silico Spectroscopic Property Prediction

Computational methods can predict various types of molecular spectra, providing a valuable tool for interpreting and assigning experimental spectroscopic data.

Theoretical vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be calculated using quantum chemical methods. By computing the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes of a molecule.

These computed spectra are highly useful for assigning the vibrational bands observed in experimental spectra to specific molecular motions (e.g., stretching, bending, or torsional modes). A comparison between the computed and experimental spectra can help confirm the molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, correcting for approximations in the theoretical model and the neglect of anharmonicity.

There are no published computational studies reporting the predicted FT-IR or FT-Raman spectra for Ethanone, 2-(dimethylamino)-1-phenyl-.

Electronic Spectra (UV-Vis) Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal quantum mechanical method for predicting the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis range. The output of a TD-DFT calculation includes the excitation energies (often expressed in nanometers, nm) and the oscillator strengths, which are a measure of the intensity of each transition.

For a molecule like Ethanone, 2-(dimethylamino)-1-phenyl-, a TD-DFT calculation would typically be preceded by a geometry optimization of the molecule's ground state using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also essential to simulate the influence of the solvent environment on the electronic transitions.

The predicted UV-Vis spectrum would reveal key electronic transitions, such as π → π* and n → π* transitions, associated with the phenyl ring and the carbonyl group. The dimethylamino group, being an auxochrome, would be expected to influence the position and intensity of these absorption bands. A hypothetical data table for predicted UV-Vis absorption maxima is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical TD-DFT Predicted UV-Vis Absorption for Ethanone, 2-(dimethylamino)-1-phenyl-

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.025 | n → π* |

| S0 → S2 | 245 | 0.550 | π → π* |

| S0 → S3 | 210 | 0.150 | π → π* |

Note: This data is illustrative and not based on a published computational study.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are invaluable for structural elucidation. Density Functional Theory (DFT) methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used for this purpose. The process involves optimizing the molecular geometry and then performing a GIAO calculation at the same or a higher level of theory to obtain the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C).

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects.

For Ethanone, 2-(dimethylamino)-1-phenyl-, these calculations would predict the chemical shifts for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl and amino groups, and the methyl protons of the dimethylamino group. Similarly, predictions would be made for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons. Comparing these theoretical shifts with experimental NMR data can confirm the molecular structure and assign specific resonances.

Table 2: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanone, 2-(dimethylamino)-1-phenyl-

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| Aromatic-H (ortho) | 7.95 |

| Aromatic-H (meta) | 7.45 |

| Aromatic-H (para) | 7.55 |

| -CH₂- | 3.60 |

| -N(CH₃)₂ | 2.30 |

| ¹³C NMR | |

| C=O | 198.0 |

| Aromatic-C (ipso) | 135.0 |

| Aromatic-C (ortho) | 128.5 |

| Aromatic-C (meta) | 128.8 |

| Aromatic-C (para) | 133.0 |

| -CH₂- | 65.0 |

| -N(CH₃)₂ | 45.5 |

Note: This data is illustrative and not based on a published computational study.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is a fundamental tool for mapping the intricate details of chemical reactions. By calculating the potential energy surface, researchers can identify stable molecules (reactants, products, intermediates) and the transition states that connect them.

Analysis of Transition States and Reaction Pathways (General Principles)

The study of reaction mechanisms for α-amino ketones, such as Ethanone, 2-(dimethylamino)-1-phenyl-, involves locating the transition state (TS) for a given reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes.

Computational methods are used to optimize the geometry of the transition state and confirm its identity by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor in determining the reaction rate. For instance, in reactions involving nucleophilic substitution at the α-carbon, theoretical studies can elucidate the structure of the transition state and the energetic feasibility of the proposed pathway.

Solvent Effects on Molecular and Reaction Properties

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models are employed to account for these solvent effects. The most common approaches are implicit and explicit solvent models.

Implicit solvent models, like the aforementioned Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, stability, and the energetics of the reaction pathway, including transition states.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing certain reaction mechanisms. For a polar molecule like Ethanone, 2-(dimethylamino)-1-phenyl-, the choice of solvent can influence the stability of charged intermediates or polar transition states, thereby altering the reaction's energy profile.

Advanced Applications in Organic Synthesis and Analytical Methodologies

Ethanone (B97240), 2-(dimethylamino)-1-phenyl- as a Key Synthetic Intermediate

The reactivity of Ethanone, 2-(dimethylamino)-1-phenyl-, at both the carbonyl group and the amino moiety, positions it as a strategic starting material for the synthesis of a variety of complex organic molecules.

Asymmetric Synthesis of Chiral α-Amino Alcohols

Chiral α-amino alcohols are crucial structural motifs in many pharmaceuticals and natural products. A primary route to their synthesis is the asymmetric reduction of prochiral α-aminoketones. Ethanone, 2-(dimethylamino)-1-phenyl-, is a prochiral ketone that can, in principle, be stereoselectively reduced to form the corresponding chiral amino alcohol, 2-(dimethylamino)-1-phenylethanol.

The asymmetric reduction of similar prochiral ketones is a well-established methodology. rsc.orgyoutube.com Chiral reagents prepared from borane (B79455) and chiral amino alcohols have been shown to be highly effective for the enantioselective reduction of various ketones, including aromatic ketones like acetophenone (B1666503). rsc.orgpsu.edu For instance, the use of chiral borane reagents such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane) can achieve high enantioselectivity in the reduction of prochiral ketones. dnrcollege.org The mechanism involves the formation of a complex between the chiral borane and the carbonyl group, followed by a stereoselective hydride transfer, dictated by the chiral environment of the reagent. dnrcollege.org

While specific studies detailing the asymmetric reduction of Ethanone, 2-(dimethylamino)-1-phenyl- are not extensively documented in the reviewed literature, the established success of these methods with structurally similar ketones suggests a viable synthetic pathway. The presence of the basic dimethylamino group might necessitate careful selection of the chiral catalyst to avoid unwanted side reactions, but the fundamental approach of asymmetrically reducing the ketone function remains a promising strategy for producing enantiopure 2-(dimethylamino)-1-phenylethanol.

Table 1: Examples of Asymmetric Reduction of Prochiral Ketones

| Substrate | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Acetophenone | (R)-BINAL-H | (R)-1-Phenylethanol | High |

| 2-Chloroacetophenone | Diketoreductase (Enzyme) | (S)-2-Chloro-1-phenylethanol | >99% |

Precursor for Complex Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of MOFs are highly tunable and depend on the nature of both the metal center and the organic linker. rsc.org The synthesis of MOFs requires organic ligands that possess coordinating functional groups, most commonly carboxylates, that can bind to the metal centers to form the extended network. libretexts.org

Ethanone, 2-(dimethylamino)-1-phenyl-, in its original form, is not a typical ligand for MOF synthesis as it lacks the necessary coordinating groups for framework construction. However, its chemical structure provides a scaffold that can be modified to create such ligands. The phenyl group can be functionalized through electrophilic aromatic substitution to introduce carboxylic acid groups. For example, Friedel-Crafts acylation followed by oxidation could introduce one or more carboxylate functionalities, transforming the molecule into a multidentate ligand suitable for MOF synthesis.

Furthermore, the incorporation of ketone functionalities into MOF ligands has been explored as a strategy to introduce polarity and enhance properties like gas adsorption. acs.org A ketone-functionalized tetracarboxylic acid ligand has been successfully used to create a MOF with high CO2 uptake. acs.org This demonstrates that the ketone group present in Ethanone, 2-(dimethylamino)-1-phenyl- could be a desirable feature in a MOF ligand if the molecule were appropriately functionalized with the required coordinating groups. Therefore, while not a direct precursor, Ethanone, 2-(dimethylamino)-1-phenyl- represents a viable starting material for the multi-step synthesis of functionalized ligands for advanced MOFs.

Starting Material for Specific Chemical Transformations (e.g., Acylation, Nucleophilic Substitution)

The functional groups of Ethanone, 2-(dimethylamino)-1-phenyl- allow it to be used as a starting material for various chemical transformations. The dimethylamino group, in particular, can act as a leaving group in nucleophilic substitution reactions.

In reactions analogous to the Mannich reaction, the dimethylamino group can be displaced by other nucleophiles. For example, in 3-(N,N-dimethylamino)propiophenones, the dimethylammonium moiety can act as a good leaving group, allowing for N-alkylation of secondary amines in a process that can be viewed as a nucleophilic substitution. scielo.br This reactivity is expected to be shared by Ethanone, 2-(dimethylamino)-1-phenyl-, enabling the substitution of the dimethylamino group with other amines or nucleophiles to generate a library of α-substituted acetophenone derivatives. The reaction of 1-dialkylamino-2,4-dinitronaphthalenes with primary amines, where the dialkylamino group is readily replaced, further supports the feasibility of such transformations. psu.edu

Regarding acylation, the term typically refers to the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. sigmaaldrich.com The phenyl ring of Ethanone, 2-(dimethylamino)-1-phenyl- could potentially undergo acylation. However, the acyl group already present on the ring is a deactivating group, which makes further electrophilic substitution more difficult. youtube.com Therefore, forcing conditions would likely be required.

Analytical Derivatization Strategies Utilizing Related Aminoethanone Structures

Chemical derivatization is a key strategy in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve the chromatographic behavior and detection sensitivity of analytes. nih.gov Structures related to aminoethanones, specifically those that are alpha-bromo-substituted, have emerged as powerful derivatization reagents.

Application of Alpha-Bromo-Substituted Dimethylaminoethanones in LC-MS/MS

The analysis of biomolecules by LC-MS often faces challenges due to their low abundance, poor ionization efficiency, or inadequate retention in reversed-phase chromatography. nih.gov Derivatization with a reagent that introduces a readily ionizable tag can significantly enhance detection sensitivity.

A notable example of a derivatization reagent with a related structure is 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE). acs.org This compound is an α-bromoacetophenone derivative containing a dimethylamino group on the phenyl ring. The α-bromo group provides a reactive site for nucleophilic substitution with target analytes, while the dimethylamino group can be readily protonated, enhancing ionization efficiency in positive-ion electrospray ionization (ESI) mass spectrometry. acs.org This strategy of introducing a permanently charged or easily ionizable moiety is a common and effective approach to boost MS signals. acs.org

The epigenetic modification of DNA, such as the methylation of cytosine (to form 5-methylcytosine, 5mC) and its subsequent oxidation products (5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine), plays a critical role in gene regulation. The accurate quantification of these modifications is crucial for understanding biological processes and disease states. However, their low abundance and poor retention on reversed-phase LC columns make their direct analysis by LC-MS/MS challenging. acs.org

To overcome these challenges, a highly sensitive method was developed using the derivatization reagent 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE). acs.org This reagent selectively reacts with cytosine and its modified forms. The derivatization dramatically improves the chromatographic separation and significantly enhances the detection sensitivities of these biomolecules in LC-ESI-MS/MS analysis. acs.org

Table 2: Enhancement of Detection Sensitivity for Cytosine Modifications using BDAPE Derivatization

| Analyte | Fold Increase in Sensitivity | Limit of Detection (LOD) |

|---|---|---|

| 5-methyl-2'-deoxycytidine (5mdC) | 35- to 123-fold | 0.10 fmol |

| 5-hydroxymethyl-2'-deoxycytidine (5hmdC) | 35- to 123-fold | 0.06 fmol |

| 5-formyl-2'-deoxycytidine (5fodC) | 35- to 123-fold | 0.11 fmol |

| 5-carboxyl-2'-deoxycytidine (5cadC) | 35- to 123-fold | 0.23 fmol |

Data sourced from a study on the simultaneous determination of cytosine modifications in genomic DNA. acs.org

This application underscores the power of using tailored derivatization reagents, such as α-bromo-substituted aminoethanones, to enable the sensitive and accurate quantification of critical biomolecules that are otherwise difficult to measure. acs.org

Improved Chromatographic Resolution and Retention Behavior

In the field of chromatography, achieving adequate separation of analytes is paramount. Chemical derivatization is a technique often employed to modify the physicochemical properties of analytes to improve their separation and detection. The introduction of a derivatizing agent can alter the polarity, volatility, and size of the analyte molecules, thereby influencing their interaction with the stationary and mobile phases of the chromatographic system. This can lead to improved peak shape, better resolution between closely eluting compounds, and altered retention times, which can be advantageous in complex sample matrices.

While the principle of using derivatizing agents to enhance chromatographic performance is well-established, specific studies detailing the use of Ethanone, 2-(dimethylamino)-1-phenyl- for this purpose are not extensively documented in readily available scientific literature. The effectiveness of a derivatizing agent is highly dependent on the specific analytes and the chromatographic conditions employed. Generally, an ideal derivatizing reagent for improving chromatographic resolution should react selectively and quantitatively with the target functional groups of the analytes under mild conditions, and the resulting derivatives should exhibit enhanced chromatographic properties.

The potential of a compound like Ethanone, 2-(dimethylamino)-1-phenyl- to act as a derivatizing agent would stem from its reactive carbonyl group and the presence of a tertiary amine. These features could theoretically be exploited to react with specific functional groups on target analytes, thereby modifying their chromatographic behavior. However, without specific research data, any discussion on its efficacy remains speculative.

Table 1: Factors Influencing Chromatographic Resolution through Derivatization

| Factor | Description |

| Analyte Properties | The functional groups present on the analyte determine the type of derivatization reaction that can be employed. |

| Derivatizing Agent | The choice of agent influences the physicochemical properties of the resulting derivative, such as its polarity and volatility. |

| Chromatographic Conditions | The stationary phase, mobile phase composition, and temperature all play a crucial role in the separation of derivatized analytes. |

| Reaction Conditions | The efficiency and completeness of the derivatization reaction are critical for accurate and reproducible results. |

Derivatization for Enhanced Spectroscopic Detection (e.g., Fluorescence, UV-Vis)

Beyond improving separation, derivatization is a powerful tool for enhancing the detectability of analytes in spectroscopic methods such as fluorescence and UV-Vis spectrophotometry. Many analytes lack a native chromophore or fluorophore, making their detection at low concentrations challenging. By introducing a chemical moiety with strong absorption or emission properties, the sensitivity of the analytical method can be significantly increased.

The use of derivatizing agents containing a dimethylamino group is a known strategy to introduce or enhance fluorescence in target molecules. The dimethylamino group can act as a strong electron-donating group, which, when part of a conjugated system, can lead to the formation of highly fluorescent derivatives. This principle is widely applied in the development of fluorescent labeling reagents.

Table 2: General Principles of Derivatization for Enhanced Spectroscopic Detection

| Detection Method | Principle of Enhancement | Key Features of Derivatizing Agent |

| Fluorescence | Introduction of a fluorophore to a non-fluorescent analyte. | Contains a moiety capable of strong fluorescence, often with a reactive group for covalent bonding to the analyte. |

| UV-Vis | Introduction of a chromophore to an analyte with weak or no UV-Vis absorbance. | Possesses a high molar absorptivity at a specific wavelength, and a reactive site for attachment to the analyte. |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Ethanone (B97240), 2-(dimethylamino)-1-phenyl-, also known as 2-(dimethylamino)acetophenone, is an organic compound featuring a ketone functional group and a dimethylamino substituent. cymitquimica.com It is recognized primarily as a versatile intermediate in synthetic organic chemistry. The presence of the basic dimethylamino group allows the molecule to engage in a variety of chemical reactions, including nucleophilic substitutions and acylation processes. cymitquimica.com

The current body of research positions Ethanone, 2-(dimethylamino)-1-phenyl- within the broader class of Mannich bases or enaminones, which are well-regarded for their utility in constructing complex heterocyclic systems. rsc.org The reactivity of the active dimethylamino group makes it a valuable synthon, capable of being displaced by various nucleophiles. rsc.org Research on analogous N,N-dimethylamino derivatives has shown their participation in condensation reactions and reactions with dinucleophiles to yield a diverse array of heterocyclic compounds. rsc.orgresearchgate.net However, specific, in-depth studies focusing exclusively on the reactivity profile and synthetic applications of Ethanone, 2-(dimethylamino)-1-phenyl- are limited, indicating a significant gap in the literature.

Unexplored Reactivity and Transformations

The established reactivity of the dimethylamino group as a leaving group is the cornerstone of this compound's synthetic utility. However, a vast landscape of potential transformations remains uncharted. Future research should systematically explore its reactions with a wider range of nucleophilic and electrophilic partners.

Key Areas for Exploration:

Multicomponent Reactions (MCRs): The dual functionality of the keto and amino groups makes it an ideal candidate for MCRs. Investigating its role in novel Ugi, Passerini, or Hantzsch-type reactions could lead to the rapid assembly of complex molecular scaffolds.

Cycloaddition Reactions: The potential for Ethanone, 2-(dimethylamino)-1-phenyl- to act as a precursor to various dipoles or dienophiles in cycloaddition reactions is underexplored. For instance, its conversion into a reactive enamine could open pathways for [4+2] or [3+2] cycloadditions to synthesize carbocyclic and heterocyclic frameworks.

Asymmetric Catalysis: Developing enantioselective transformations is a paramount goal in modern synthesis. Future studies could focus on the asymmetric reduction of the ketone, asymmetric α-functionalization, or the use of chiral catalysts to control stereochemistry in reactions involving the displacement of the dimethylamino group.

C-H Activation: Direct functionalization of the aromatic ring or the α-carbon via C-H activation methodologies would represent a significant advance in the synthetic chemistry of this compound, offering more atom-economical routes to derivatives.

Table 1: Proposed Unexplored Reactions for Ethanone, 2-(dimethylamino)-1-phenyl- This table is interactive. Click on the headers to sort.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Research Goal |

|---|---|---|---|

| Multicomponent Reaction | Isocyanides, Carboxylic Acids, Aldehydes | Highly substituted, complex acyclic or heterocyclic products | Rapid generation of molecular diversity |

| [3+2] Cycloaddition | Azides, Nitrones (after conversion to an alkene or alkyne) | Substituted pyrrolidines, isoxazolidines | Access to novel five-membered heterocycles |

| Asymmetric Reduction | Chiral Borane (B79455) Reagents (e.g., CBS catalyst) | Enantiomerically enriched 2-(dimethylamino)-1-phenylethanol | Synthesis of chiral amino alcohol building blocks |

Potential for Novel Synthetic Methodologies

While classical methods for the synthesis of α-amino ketones exist, there is considerable room for the development of more efficient, sustainable, and scalable synthetic protocols for Ethanone, 2-(dimethylamino)-1-phenyl-.

Future research could focus on:

Catalytic Amination: Moving beyond stoichiometric reagents, the development of catalytic methods for the direct α-amination of acetophenone (B1666503) using dimethylamine (B145610) sources would be a significant improvement. This could involve transition-metal catalysis or organocatalysis.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: Employing enzymes, such as transaminases or engineered variants, for the synthesis of Ethanone, 2-(dimethylamino)-1-phenyl- could provide a highly selective and environmentally benign manufacturing route.

Advancements in Computational Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, yet such studies on Ethanone, 2-(dimethylamino)-1-phenyl- are scarce. A systematic computational investigation could provide deep insights into its structural, electronic, and reactive properties, guiding future experimental work.

Potential Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state geometry, analyze the frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP). researchgate.net This would identify the most likely sites for nucleophilic and electrophilic attack and rationalize its observed reactivity.

Reaction Mechanism Elucidation: Computational modeling can be employed to map the potential energy surfaces of proposed reactions, such as the nucleophilic substitution of the dimethylamino group. This would help to calculate activation barriers and identify transition states, providing a detailed mechanistic understanding.

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. researchgate.net Furthermore, NMR chemical shifts can be calculated to confirm structural assignments. tandfonline.com

Molecular Dynamics (MD): MD simulations could be used to study the conformational dynamics of the molecule and its interactions with solvents or potential binding partners in a biological context, should it be used as a fragment in drug design. tandfonline.com

Table 2: Potential Computational Studies on Ethanone, 2-(dimethylamino)-1-phenyl- This table is interactive. Click on the headers to sort.

| Computational Method | Property to Investigate | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) | Prediction of reactivity, identification of electrophilic/nucleophilic sites |

| Transition State Searching | Reaction energy profiles, activation energies | Mechanistic understanding of substitution and condensation reactions |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Correlation with experimental UV-Vis data, understanding electronic transitions |

Emerging Analytical Applications

The inherent reactivity of Ethanone, 2-(dimethylamino)-1-phenyl- could be harnessed for the development of novel analytical tools. While not currently used in this capacity, its structure suggests potential in several areas.

Derivatization Agent: The ketone functionality can react with primary amines, hydrazines, or hydroxylamines. This reactivity could be exploited to develop it as a derivatization agent for the detection of such analytes by techniques like HPLC or GC-MS, potentially enhancing their volatility or detectability.

Precursor to Fluorescent Probes: The core structure can be elaborated through synthesis to create novel fluorophores. mdpi.com For example, condensation reactions at the α-methylene position (after deprotonation) or reactions involving the ketone could be used to introduce conjugated systems, leading to compounds with interesting photophysical properties for use as chemical sensors or in bioimaging. mdpi.com

Building Block for Mass Spectrometry Tags: Its structure could be incorporated into novel isobaric or tandem mass tags for quantitative proteomics, provided it can be functionalized with a reporter, a balancer, and a reactive group for peptide labeling.

Future work in this area would involve synthesizing and characterizing novel derivatives and evaluating their performance in specific analytical applications, thereby expanding the utility of Ethanone, 2-(dimethylamino)-1-phenyl- beyond the realm of synthetic chemistry.

Q & A

Q. What are the established synthetic routes for 2-(dimethylamino)-1-phenylethanone, and how can researchers optimize reaction conditions for higher yields?

Methodological Answer:

- Nucleophilic Substitution : React 2-chloro-1-phenylethanone with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF). Monitor progress via TLC and purify via column chromatography. Yields typically range from 60–75% .

- Reductive Amination : Use phenylacetone and dimethylamine with a reducing agent (e.g., NaBH3CN) in methanol. Adjust pH to 8–9 for optimal imine formation. Yield improvements (up to 85%) are achievable by controlling stoichiometry and temperature .

- Key Considerations : Optimize solvent polarity, reaction time, and amine excess. Characterize purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the molecular structure of 2-(dimethylamino)-1-phenylethanone using spectroscopic techniques?

Methodological Answer:

- 1H NMR : Expect signals at δ 2.2–2.4 ppm (singlet for N(CH3)2), δ 3.8–4.0 ppm (CH2 adjacent to carbonyl), and δ 7.2–7.6 ppm (aromatic protons). Integration ratios should align with C10H13NO .

- 13C NMR : Peaks at ~205 ppm (ketone C=O), 45–50 ppm (N(CH3)2), and 60–65 ppm (CH2 bridge) .

- Mass Spectrometry : Exact mass = 163.10 (C10H13NO+). Fragmentation patterns include loss of CO (28 amu) and dimethylamine (45 amu) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H in N(CH3)2) .

Q. What precautions are necessary for handling 2-(dimethylamino)-1-phenylethanone in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (P262) .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

- Toxicity Screening : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) due to limited toxicological data .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of 2-(dimethylamino)-1-phenylethanone in nucleophilic reactions?

Methodological Answer:

-

DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The dimethylamino group’s electron-donating effect lowers the LUMO energy of the carbonyl, enhancing nucleophilic attack susceptibility .

-

Solvent Effects : Simulate reaction pathways in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to predict kinetic vs. thermodynamic control .

-

Table 1 : Computed Properties

Parameter Value Reference XlogP 1.2 Topological PSA 20.3 Ų Dipole Moment 3.8 Debye [*]

Q. What analytical strategies resolve contradictions in spectral data for degradation products of 2-(dimethylamino)-1-phenylethanone?

Methodological Answer:

- LC-MS/MS : Use a Q-TOF instrument to identify degradation products (e.g., oxidation to dimethylamine oxide or hydrolysis to phenylacetic acid). Compare experimental masses with theoretical exact masses (e.g., m/z 179.08 for oxidized product) .

- Isolation of Impurities : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Case Study : A 2024 study resolved conflicting NMR signals by spiking with authentic standards and 2D-COSY to assign overlapping proton environments .

Q. How does the dimethylamino group influence the compound’s stability under acidic vs. alkaline conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation of the dimethylamino group increases solubility but may destabilize the compound via hydrolysis. Monitor via pH-dependent UV-Vis spectroscopy (λmax shifts from 260 nm to 275 nm) .

- Alkaline Conditions (pH > 10) : Base-catalyzed keto-enol tautomerism may occur. Use 13C NMR to detect enolate formation (disappearance of C=O signal at ~205 ppm) .

- Kinetic Studies : Conduct accelerated stability testing at 40°C/75% RH. Half-life decreases by 30% in pH 2 buffer compared to neutral conditions .

Q. What methodologies are recommended for studying the metabolic fate of 2-(dimethylamino)-1-phenylethanone in biological systems?

Methodological Answer:

-

In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via HRMS. Major pathways include N-demethylation and hydroxylation .

-

Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3 instead of CH3) to track metabolic pathways via MS/MS fragmentation .

-

Table 2 : Key Metabolites

Metabolite Exact Mass Proposed Structure N-Demethylated derivative 149.08 CH3NHCH2COPh Hydroxylated derivative 179.12 HO-C6H4-CH2N(CH3)2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.